(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the tert-butylamino sulfonyl phenyl derivative, followed by its reaction with 3,4-dimethoxyphenyl-2-propenamide under specific conditions to achieve the desired product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst presence play a crucial role in determining the reaction’s efficiency and outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of tert-butylamino sulfonyl and dimethoxyphenyl groups makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
(E)-N-[4-(tert-butylsulfamoyl)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-21(2,3)23-29(25,26)17-10-8-16(9-11-17)22-20(24)13-7-15-6-12-18(27-4)19(14-15)28-5/h6-14,23H,1-5H3,(H,22,24)/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJBXSVVYXABQR-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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